molecular formula C22H29N5O7 B1415737 NBD dodecanoic acid N-succinimidyl ester CAS No. 689263-76-1

NBD dodecanoic acid N-succinimidyl ester

Cat. No.: B1415737
CAS No.: 689263-76-1
M. Wt: 475.5 g/mol
InChI Key: IYDLXEKIIYOVIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NBD dodecanoic acid N-succinimidyl ester is a fluorescent dye widely used in biochemical research. This compound is known for its ability to label and track biological molecules, making it a valuable tool in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NBD dodecanoic acid N-succinimidyl ester typically involves the reaction of dodecanoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is carried out in an organic solvent like dimethylformamide or dichloromethane under mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

NBD dodecanoic acid N-succinimidyl ester primarily undergoes substitution reactions. The succinimidyl ester group is highly reactive towards nucleophiles, such as amines, which leads to the formation of stable amide bonds .

Common Reagents and Conditions

Major Products

The major product formed from the reaction of this compound with amines is the corresponding NBD-labeled amide .

Scientific Research Applications

Mechanism of Action

The mechanism of action of NBD dodecanoic acid N-succinimidyl ester involves the formation of a covalent bond between the succinimidyl ester group and nucleophilic groups (e.g., amines) on target molecules. This covalent attachment allows the fluorescent NBD moiety to label and track the target molecules, facilitating their detection and analysis .

Comparison with Similar Compounds

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O7/c28-18-13-14-19(29)26(18)33-20(30)10-8-6-4-2-1-3-5-7-9-15-23-16-11-12-17(27(31)32)22-21(16)24-34-25-22/h11-12,23H,1-10,13-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDLXEKIIYOVIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCCNC2=CC=C(C3=NON=C23)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NBD dodecanoic acid N-succinimidyl ester
Reactant of Route 2
Reactant of Route 2
NBD dodecanoic acid N-succinimidyl ester
Reactant of Route 3
Reactant of Route 3
NBD dodecanoic acid N-succinimidyl ester
Reactant of Route 4
Reactant of Route 4
NBD dodecanoic acid N-succinimidyl ester
Reactant of Route 5
Reactant of Route 5
NBD dodecanoic acid N-succinimidyl ester
Reactant of Route 6
Reactant of Route 6
NBD dodecanoic acid N-succinimidyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.